molecular formula C16H22N2O5 B1631090 Z-Val-ala-OH CAS No. 24787-89-1

Z-Val-ala-OH

Cat. No.: B1631090
CAS No.: 24787-89-1
M. Wt: 322.36 g/mol
InChI Key: KDQLNJPBTLIYNW-AAEUAGOBSA-N
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Description

Z-Val-Ala-OH, also known as Carbobenzoxy-L-valyl-L-alanine, is a dipeptide derivative of valine and alanine . It has a molecular formula of C16H22N2O5 and a molecular weight of 322.36 .


Synthesis Analysis

This compound is used as a starting material for the synthesis of various peptide-based drugs, such as angiotensin-converting enzyme inhibitors, renin inhibitors, and opioid analgesics . It has been used in solid-phase peptide synthesis in water, utilizing Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a dipeptide linkage between valine and alanine . The InChI code for this compound is 1S/C16H22N2O5/c1-10(2)13(14(19)17-11(3)15(20)21)18-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,19)(H,18,22)(H,20,21)/t11-,13-/m0/s1 .


Physical and Chemical Properties Analysis

This compound is a solid substance with a white to off-white color . It has a molecular weight of 322.36 and a molecular formula of C16H22N2O5 .

Scientific Research Applications

Enzymatic Peptide Synthesis

  • Z-Val-ala-OH is utilized in enzymatic peptide synthesis. For example, the synthesis of Z-Ala-Val-Gly-OH was catalyzed by ficin in phosphate buffer, demonstrating the enzyme's role in facilitating peptide bond formation (Schuster, Mitin, & Jakubke, 1989).

Synthesis of Oligopeptide

  • The compound plays a crucial role in the synthesis of oligopeptides. One study showed that Z-Val-Cys(Bzl)-Cys(Bzl)-Asn-OTMB, a tetrapeptide, was synthesized using Z-DL-Ala-OH by papain-catalyzed reactions (Chou, Chen, Wong, & Wang, 1978).

Inhibition of Serine Proteases

  • Peptidyl derivatives of this compound are effective inhibitors of serine proteases. For instance, the tripeptide derivative Z-Val-Pro-PheP(OPh)2 showed specificity for elastases, indicating its potential in regulating protease activity (Oleksyszyn & Powers, 1991).

Racemization Tests in Peptide Synthesis

  • This compound is used in high-performance liquid chromatography (HPLC) racemization tests. It is essential for monitoring racemization during peptide coupling, as demonstrated in the synthesis of Z-Ala-Trp-OH with Val-OMe (Griehl, Weigt, & Jeschkeit, 1994).

Peptide Synthesis in Organic Solvents

  • Research has explored the synthesis of model peptides like Z-Ala-Val-OBut using this compound in organic solvents, highlighting the potential of using minimal water content in peptide synthesis (Mitin & Schellenberger, 1988).

Structural and Energetic Studies in Proteins

  • The compound is used in studies analyzing structural and energetic aspects of proteins, such as investigating the effects of refilling a cavity in the hydrophobic core of ribonuclease T1 with different groups including Val, Ala, and Ser (De Vos et al., 2001).

Study of Conformation in Tetrapeptides

  • This compound is crucial in studying the conformation of tetrapeptides. The circular dichroism spectra of Z-Val-(Ala)3-OEt in various solvents provided insights into the β-bend conformation of tetrapeptide molecules (Tamburro & Scatturin, 1977).

Neuroprotective Applications

  • This compound derivatives, such as Z-Val-Ala-Asp(OMe)-CH2F, are investigated for their neuroprotective properties in reducing ischemic and excitotoxic neuronal damage (Hara et al., 1997).

Synthesis of Peptide Inhibitors

  • It's used in the synthesis of small synthetic thiol proteinase inhibitors, like Z-Gln-Val-Val-Ala-Gly-OMe, demonstrating its role in enzyme inhibition (Teno et al., 1987).

Safety and Hazards

Z-Val-Ala-OH should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental ingestion or contact, immediate medical attention should be sought .

Biochemical Analysis

Biochemical Properties

Z-Val-ala-OH plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein synthesis. It interacts with various enzymes, including proteases and peptidases, which are responsible for breaking down proteins into smaller peptides and amino acids. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, inhibiting its activity and thus providing insights into enzyme function and regulation .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by modulating the activity of specific enzymes and proteins involved in these processes. For example, this compound has been found to inhibit the activity of certain caspases, which are enzymes involved in apoptosis or programmed cell death. This inhibition can lead to changes in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, such as caspases, preventing their activity and thereby inhibiting apoptosis. This binding interaction is crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable when stored at low temperatures, but its activity can decrease over time if not stored properly. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and changes in cell behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular processes and potential damage to tissues. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can affect metabolic flux and metabolite levels by inhibiting specific enzymes involved in amino acid metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes and its potential impact on overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The transport and distribution of this compound are critical for understanding its cellular effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how this compound exerts its effects at the cellular level and for developing targeted therapeutic strategies .

Properties

IUPAC Name

(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-10(2)13(14(19)17-11(3)15(20)21)18-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,19)(H,18,22)(H,20,21)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQLNJPBTLIYNW-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24787-89-1
Record name N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24787-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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